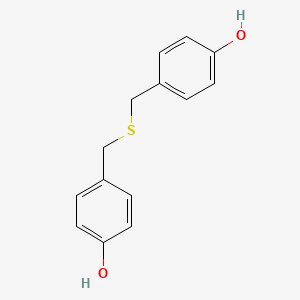

Bis-(4-hydroxybenzyl)sulfide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis-(4-hydroxybenzyl)sulfide is an organic sulfide that consists of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. It is isolated from Gastrodia elata and Pleuropterus ciliinervis and exhibits neoroprotective activity. It has a role as a metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and a neuroprotective agent. It is an organic sulfide and a polyphenol.

科学研究应用

Histone Deacetylase Inhibition

Bis-(4-hydroxybenzyl)sulfide has been identified as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound was isolated from the root extract of Pleuropterus ciliinervis and demonstrated significant inhibitory activity against HDAC enzymes, particularly in human tumor cell lines.

Key Findings:

- Inhibition Potency : The compound exhibited an IC50 value of 1.43 μM in HDAC enzyme assays, indicating strong inhibitory potential .

- Growth Inhibition : In growth inhibition assays, this compound showed a GI50 value of 7.65 μM against the PC-3 prostate cancer cell line and 1.45 μM against the MDA-MB-231 breast cancer cell line .

Table 1: Inhibitory Activity of this compound on Tumor Cell Lines

| Cell Line | Origin | GI50 (μM) |

|---|---|---|

| MDA-MB-231 | Breast | 1.45 |

| PC-3 | Prostate | 7.65 |

| ACHN | Kidney | 6.23 |

| NCI-H23 | Lung | >10 |

| LOX-IMVI | Melanoma | 6.14 |

| HCT-15 | Colon | 7.89 |

Tyrosinase Inhibition

Another significant application of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin synthesis, making it a candidate for skin whitening agents.

Key Findings:

- Inhibitory Potency : The compound demonstrated an IC50 value of 0.53 µM against mushroom tyrosinase, outperforming other known inhibitors like kojic acid .

- Mechanism of Action : It acts as a competitive inhibitor by chelating copper ions essential for tyrosinase activity, thereby reducing melanogenesis effectively without cytotoxic effects .

Table 2: Comparative Inhibition Potency Against Tyrosinase

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.53 |

| Kojic Acid | 51.11 |

| Hydroquinone | >500 |

Case Studies and Research Insights

Several studies have underscored the therapeutic potential of this compound:

- A study published in Molecules detailed its extraction from Pleuropterus ciliinervis and subsequent evaluation for HDAC inhibition, highlighting its potential as an anticancer agent .

- Research on skin whitening emphasized its effectiveness as a non-toxic alternative to traditional agents, showcasing its safety profile in both in vitro and in vivo models .

化学反应分析

Decomposition and Reductive Pathways

The compound undergoes reductive decomposition to form pharmacologically relevant metabolites:

Notably, reductive decomposition in ethylene glycol solvents produces 4-mercaptophenol in >90% purity, a significant improvement over traditional methods (60–70%) .

Radical-Mediated Disulfide Exchange

Bis-(4-hydroxybenzyl)sulfide participates in radical-mediated reactions critical for material science applications:

Comparative kinetics:

| Disulfide Compound | Time to 60% Conversion |

|---|---|

| This compound | 2 hrs |

| 4-Aminophenyl disulfide | 12 hrs |

The hydroxyl groups in this compound facilitate faster radical generation via hydrogen bonding with adjacent residues (e.g., Asn260 in tyrosinase) .

Biological Interaction Mechanisms

The compound exhibits enzyme inhibition through structural and electronic interactions:

| Enzyme | Inhibition Type | IC₅₀/Ki | Key Interactions |

|---|---|---|---|

| Mushroom tyrosinase | Competitive | 0.53 µM (IC₅₀), 58 nM (Ki) | - Sulfur atom chelates active-site copper ions |

-

Hydrogen bonds with Asn260/His224

Histone deacetylase (HDAC) | Non-competitive | 7.65 µM (GI₅₀) | Hydroxyl groups modulate binding to zinc-containing catalytic sites

Structural analogs lacking hydroxyl groups (e.g., T4) show >2400 µM IC₅₀ against tyrosinase, underscoring the necessity of phenolic -OH groups for activity .

Stability and Reactivity Trends

属性

分子式 |

C14H14O2S |

|---|---|

分子量 |

246.33 g/mol |

IUPAC 名称 |

4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol |

InChI |

InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |

InChI 键 |

OEISQDWSEZCYNH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |

规范 SMILES |

C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。